molecular formula C17H11Cl2NO2S2 B5220005 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5220005
M. Wt: 396.3 g/mol
InChI Key: FACIGETZFCVXOL-ZSOIEALJSA-N
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Description

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as BDDTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDDTB belongs to the class of thiazolidinone derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in cancer progression. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of protein kinase B (AKT) and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. Studies have shown that 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress, which can lead to apoptosis and cell death.

Advantages and Limitations for Lab Experiments

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and has a high purity level. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one is also stable under various conditions and can be stored for long periods. However, 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one can also be toxic at high concentrations, which can affect the viability of cells in culture.

Future Directions

For research on 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one include investigating its potential as a therapeutic agent for neurodegenerative diseases and as a chemopreventive agent.

Synthesis Methods

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with benzyl bromide, followed by the reaction with thiourea and chloroacetic acid. The final product is obtained by the reaction of the intermediate with 2-mercapto-5-methyl-1,3,4-thiadiazole.

Scientific Research Applications

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied in the field of cancer research. Studies have shown that 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis, inhibit cell proliferation, and suppress the expression of cancer-related genes.

properties

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2S2/c18-12-6-11(8-14-16(21)20-17(23)24-14)7-13(19)15(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIGETZFCVXOL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

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